(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride
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Overview
Description
(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride is a synthetic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride typically involves multi-step organic synthesis. The synthesis begins with the preparation of the core structures, followed by a series of reactions to form the target compound. One common route involves:
The condensation of 3-chlorophenethylamine with pyridine-2-carboxylic acid to form an intermediate.
This intermediate is then reacted with 1-methylpiperidin-4-one under reductive amination conditions, leading to the formation of the final compound.
The final product is purified and converted into its hydrochloride salt form.
Industrial Production Methods: Industrial-scale production often utilizes optimized reaction conditions to maximize yield and purity, such as high-pressure hydrogenation and the use of robust catalysts. Techniques like crystallization and recrystallization are employed to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the pyridine ring, potentially forming N-oxides.
Reduction: It can be reduced at the carbonyl group to form secondary alcohols.
Substitution: The aromatic rings are prone to electrophilic substitution reactions, where chlorine can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents such as N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products: The primary products vary based on the reaction but include N-oxides, secondary alcohols, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
As an intermediate in the synthesis of other complex organic molecules.
In studying reaction mechanisms and pathways.
Biology:
As a ligand in binding studies to explore receptor interactions.
Medicine:
Investigated for potential pharmacological properties such as analgesic or anti-inflammatory effects.
Industry:
Potential use in developing novel materials or chemical processes.
Mechanism of Action
The mechanism by which (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. This may include binding to receptors or enzymes, thus altering their activity and influencing biological pathways.
Comparison with Similar Compounds
(3-(4-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride
(3-(3-Bromophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride
Uniqueness: The unique combination of the 3-chlorophenethyl group with the pyridine and piperidine structures imparts distinct physicochemical properties and potentially unique biological activities.
That’s about it, my friend
Properties
IUPAC Name |
[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O.ClH/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15;/h2-6,11,14,17H,7-10,12-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOROGMYGIAIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119770-60-4 |
Source
|
Record name | [3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)methanone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119770-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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